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Compound of Interest

Compound Name: 3-Aminoisoquinolin-7-ol

Cat. No.: B15072404 Get Quote

Disclaimer: Initial searches for spectroscopic data on 3-Aminoisoquinolin-7-ol did not yield

any specific results. This suggests that the compound may be novel or not extensively

characterized in publicly accessible literature. This guide will therefore focus on the closely

related and well-documented compound, 3-Aminoisoquinoline. The information presented

herein serves as a valuable resource for researchers and professionals working with

aminoisoquinoline scaffolds.

Introduction to 3-Aminoisoquinoline
3-Aminoisoquinoline is a heterocyclic aromatic amine with the isoquinoline core structure,

which is a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of

3-aminoisoquinoline have been investigated for their potential as central nervous system

depressants and for their anticancer properties.[3][4] A thorough understanding of its

spectroscopic characteristics is fundamental for its identification, characterization, and the

development of new derivatives.

Compound Properties:
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Property Value

CAS Number 25475-67-6

Molecular Formula C₉H₈N₂

Molecular Weight 144.17 g/mol

Appearance Yellow solid powder[5]

Melting Point 174-178 °C

Spectroscopic Data Summary
The following sections provide a summary of the expected spectroscopic data for 3-

Aminoisoquinoline. These values are based on typical ranges for aromatic amines and related

heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~9.0 - 9.2 Singlet H1

~7.5 - 8.5 Multiplet
Aromatic Protons (H4, H5, H6,

H7, H8)

~5.0 - 6.0 Broad Singlet NH₂ Protons

Note: The exact chemical shifts and multiplicities will be dependent on the solvent used. The

NH₂ protons are expected to be broad and may exchange with D₂O.[1][6]

¹³C NMR (Carbon-13) NMR Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~150 - 155 C3

~145 - 150 C1

~120 - 140 Aromatic CH and Quaternary Carbons

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded

compared to the unsubstituted isoquinoline.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data (Predicted)

m/z Interpretation

144 [M]⁺ (Molecular Ion)

117 [M - HCN]⁺

116 [M - H₂CN]⁺

Note: As an aromatic amine, 3-Aminoisoquinoline is expected to show a prominent molecular

ion peak. Fragmentation may occur through the loss of small molecules like HCN from the

heterocyclic ring.[7][8]

Infrared (IR) Spectroscopy
FTIR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium

N-H Asymmetric & Symmetric

Stretch (doublet for primary

amine)[9]

3100 - 3000 Medium Aromatic C-H Stretch[10]

1650 - 1580 Strong N-H Bend (Scissoring)[6]

1600 - 1450 Medium to Strong
Aromatic C=C and C=N Ring

Stretching

1335 - 1250 Strong Aromatic C-N Stretch[6]

900 - 680 Strong
Aromatic C-H Bend (Out-of-

plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Spectroscopy Data (Predicted)

λ_max (nm) Solvent
Molar Absorptivity
(ε)

Assignment

~220-230 Ethanol/Methanol High π → π* transition

~270-280 Ethanol/Methanol Medium π → π* transition

~320-340 Ethanol/Methanol Low to Medium n → π* transition

Note: The absorption maxima are influenced by the solvent polarity. The amino substituent is

expected to cause a bathochromic (red) shift compared to unsubstituted isoquinoline.[11][12]

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminoisoquinoline in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical spectral width: -2 to 12 ppm.

A relaxation delay of 1-2 seconds is typically used.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A wider spectral width is required (~0 to 200 ppm).

A longer acquisition time and/or a higher sample concentration may be necessary due to

the low natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (EI)
Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source using a direct insertion probe.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-400,

using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. High-resolution mass spectrometry can be used to determine the

elemental composition of the ions.
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Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation: Place a small amount of the solid 3-Aminoisoquinoline powder directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample

and the ATR crystal and collect the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance or transmittance spectrum. The typical

spectral range is 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 3-Aminoisoquinoline in a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is

in the range of 1 x 10⁻⁵ M.[12]

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the

absorption spectrum over a range of approximately 200-600 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the

molar absorptivity (ε) if the concentration is known accurately.

Synthesis and Workflow
A common route for the synthesis of 3-aminoquinolines involves the reaction of the

corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[14]

This transformation is a key step in accessing this class of compounds.

Synthesis Workflow Diagram
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Synthesis of 3-Aminoisoquinoline

Starting Materials

Reaction

Product

3-Hydroxyisoquinoline

High-Pressure Reactor

Ammonia

3-Aminoisoquinoline

High Temp. & Pressure
(~150-300 °C)

Click to download full resolution via product page

Caption: A general workflow for the synthesis of 3-Aminoisoquinoline.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 3-Aminoisoquinoline, a valuable scaffold in medicinal chemistry. While

experimental data for the specifically requested 3-Aminoisoquinolin-7-ol is not readily

available, the data and protocols presented here for the parent 3-amino-substituted compound

offer a solid foundation for researchers in the field. The provided experimental protocols are

robust and can be adapted for the analysis of a wide range of similar heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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